molecular formula C21H25ClN2O3S B11244213 1-[(4-chlorobenzyl)sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide

Cat. No.: B11244213
M. Wt: 421.0 g/mol
InChI Key: HDRZVUBRHJTNPU-UHFFFAOYSA-N
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Description

1-[(4-chlorobenzyl)sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, which include a piperidine ring, a sulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorobenzyl)sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine derivative under basic conditions.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorobenzyl)sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorobenzyl group.

Scientific Research Applications

1-[(4-chlorobenzyl)sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorobenzyl)sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide
  • N-(4-ethylphenyl)piperidine-3-carboxamide
  • 4-chlorobenzylsulfonyl derivatives

Uniqueness

1-[(4-chlorobenzyl)sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit enhanced stability, specificity, or potency in its applications.

Properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c1-2-16-7-11-20(12-8-16)23-21(25)18-4-3-13-24(14-18)28(26,27)15-17-5-9-19(22)10-6-17/h5-12,18H,2-4,13-15H2,1H3,(H,23,25)

InChI Key

HDRZVUBRHJTNPU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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